molecular formula C34H36N6O3S B2719302 N-(3-methylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide CAS No. 1103968-36-0

N-(3-methylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide

Cat. No. B2719302
CAS RN: 1103968-36-0
M. Wt: 608.76
InChI Key: IEXDWNJUUQKETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a useful research compound. Its molecular formula is C34H36N6O3S and its molecular weight is 608.76. The purity is usually 95%.
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Scientific Research Applications

Alpha-1 Adrenoceptor Antagonism and Antihypertensive Effects

A study by Chern et al. (1993) on quinazoline derivatives highlighted their potential as alpha-1 adrenoceptor antagonists and antihypertensive agents. The compounds demonstrated significant binding affinity to alpha-1 adrenoceptors, suggesting a pathway for developing new treatments for hypertension (Chern et al., 1993).

Antiulcer Activity

Research by Patil, Ganguly, and Surana (2010) explored the antiulcer properties of certain quinazoline-4-(3H)-one derivatives in a rat model. Their findings indicate these compounds could offer a new direction for antiulcer medication development, showcasing higher activity than omeprazole in some cases (Patil et al., 2010).

Antitumor and Enzyme Inhibition

Markosyan et al. (2008) conducted a study on 3-phenyl- and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines, revealing moderate therapeutic effects against tumor growth in mice. This suggests potential applications in cancer research and therapy (Markosyan et al., 2008).

Antihypertensive Activity

Carini et al. (1991) discovered a series of N-(biphenylylmethyl)imidazoles with potent antihypertensive effects upon oral administration. This research could offer insights into the design of new compounds for treating hypertension (Carini et al., 1991).

Antiviral Activity

Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation, demonstrating weak to good anti-Tobacco mosaic virus (TMV) activity. This suggests a potential route for developing antiviral agents (Luo et al., 2012).

Antimicrobial and Antifungal Activities

Ammar et al. (2016) synthesized new imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives, evaluating their antibacterial and antifungal activities. Many compounds showed significant activities, indicating their potential in antimicrobial research (Ammar et al., 2016).

properties

IUPAC Name

N-(3-methylphenyl)-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N6O3S/c1-3-29(32(42)35-24-11-9-10-23(2)22-24)44-34-37-27-15-8-7-14-26(27)31-36-28(33(43)40(31)34)16-17-30(41)39-20-18-38(19-21-39)25-12-5-4-6-13-25/h4-15,22,28-29H,3,16-21H2,1-2H3,(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXDWNJUUQKETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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